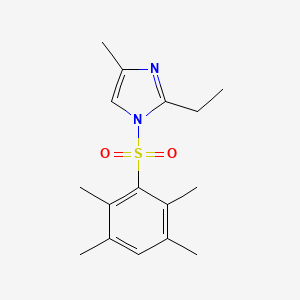2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole
CAS No.: 898656-09-2
Cat. No.: VC6764124
Molecular Formula: C16H22N2O2S
Molecular Weight: 306.42
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 898656-09-2 |
|---|---|
| Molecular Formula | C16H22N2O2S |
| Molecular Weight | 306.42 |
| IUPAC Name | 2-ethyl-4-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazole |
| Standard InChI | InChI=1S/C16H22N2O2S/c1-7-15-17-12(4)9-18(15)21(19,20)16-13(5)10(2)8-11(3)14(16)6/h8-9H,7H2,1-6H3 |
| Standard InChI Key | ZMPVGXWDBGCQAZ-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=CN1S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure consists of a five-membered imidazole ring with two nitrogen atoms at non-adjacent positions. Key substituents include:
-
2-Ethyl group: A two-carbon alkyl chain at C2.
-
4-Methyl group: A single-carbon alkyl group at C4.
-
N1-Sulfonyltetramethylphenyl group: A sulfonamide linkage connecting the imidazole ring to a 2,3,5,6-tetramethylphenyl moiety.
This configuration introduces steric bulk and electronic effects, with the sulfonyl group enhancing polarity and potential hydrogen-bonding capacity .
Physicochemical Properties
While direct data on this compound is limited, inferences from analogous imidazole sulfonamides suggest:
-
Boiling Point: Estimated >250°C due to high molecular weight and polar sulfonyl group.
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility.
-
Stability: Likely stable under ambient conditions but sensitive to strong acids/bases due to the sulfonamide linkage.
Table 1: Predicted Physicochemical Properties
| Property | Value | Basis for Estimation |
|---|---|---|
| Molecular Weight | 390.52 g/mol | Calculated from structure |
| LogP | ~3.2 | Similar to tetramethylbenzene |
| Hydrogen Bond Acceptors | 4 | Sulfonyl O, imidazole N atoms |
Synthetic Methodologies
Key Synthetic Routes
The synthesis likely involves a multi-step approach:
-
Imidazole Core Formation: Cyclocondensation of ethylenediamine derivatives with carbonyl sources, as demonstrated in the synthesis of 2-ethyl-4-methylimidazole precursors.
-
Sulfonylation: Reaction of the imidazole with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions. This mirrors methods used for related sulfonamide imidazoles, where triethylamine facilitates deprotonation and nucleophilic attack .
Optimization Challenges
-
Steric Hindrance: The tetramethylphenyl group may slow sulfonylation kinetics. Elevated temperatures (70–100°C) and extended reaction times (12–24 hr) are often required for comparable systems .
-
Purification: Column chromatography with gradients of ethyl acetate/hexane is typically needed to isolate the product from unreacted sulfonyl chloride and byproducts.
Material Science Applications
The sulfonyl group enhances thermal stability, making such compounds viable as:
-
Epoxy Curing Agents: Analogous imidazoles (e.g., 2-ethyl-4-methyl-1H-imidazole-1-propanenitrile) cure resins at 60–150°C, forming network polymers.
-
Coordination Complexes: Imidazole sulfonamides may act as ligands for transition metals, though this remains unexplored for the target compound.
Future Research Directions
-
Activity Screening: Prioritize assays for FT inhibition, CYP450 interactions, and antimicrobial activity.
-
Crystallographic Studies: Resolve 3D structure to guide structure-activity relationship (SAR) optimization.
-
Polymer Chemistry: Evaluate curing efficiency in epoxy systems compared to commercial imidazole catalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume